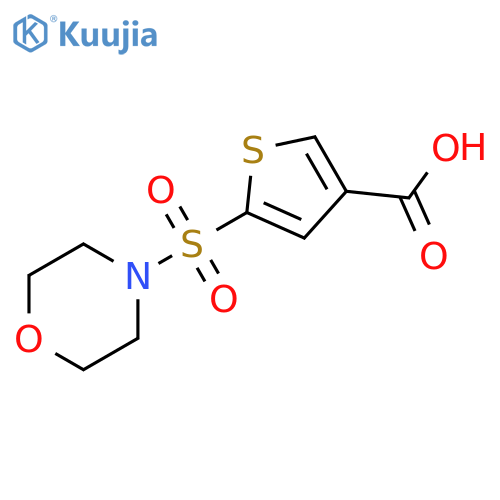

Cas no 1041528-64-6 (5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)

1041528-64-6 structure

商品名:5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid

- G56629

- AKOS009053849

- Z133614624

- 5-morpholin-4-ylsulfonylthiophene-3-carboxylic acid

- 1041528-64-6

- EN300-41869

- AB01000132-01

- 5-(morpholine-4-sulfonyl)thiophene-3-carboxylicacid

-

- インチ: 1S/C9H11NO5S2/c11-9(12)7-5-8(16-6-7)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12)

- InChIKey: FIUDTWUJEOHTDQ-UHFFFAOYSA-N

- ほほえんだ: C1SC(S(N2CCOCC2)(=O)=O)=CC=1C(O)=O

計算された属性

- せいみつぶんしりょう: 277.00786480g/mol

- どういたいしつりょう: 277.00786480g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 385

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 121Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059409-1g |

5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid |

1041528-64-6 | 95% | 1g |

¥4598.0 | 2023-04-06 | |

| Enamine | EN300-41869-0.1g |

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |

1041528-64-6 | 95% | 0.1g |

$202.0 | 2023-02-10 | |

| TRC | B497510-50mg |

5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic Acid |

1041528-64-6 | 50mg |

$ 160.00 | 2022-06-07 | ||

| TRC | B497510-100mg |

5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic Acid |

1041528-64-6 | 100mg |

$ 250.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12115-1G |

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |

1041528-64-6 | 95% | 1g |

¥ 2,626.00 | 2023-04-03 | |

| Enamine | EN300-41869-10.0g |

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |

1041528-64-6 | 95% | 10.0g |

$2638.0 | 2023-02-10 | |

| Ambeed | A1109248-5g |

5-(Morpholine-4-sulfonyl)thiophene-3-carboxylic acid |

1041528-64-6 | 95% | 5g |

$1230.0 | 2024-08-02 | |

| Aaron | AR019V8G-1g |

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |

1041528-64-6 | 95% | 1g |

$870.00 | 2025-02-08 | |

| Aaron | AR019V8G-100mg |

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |

1041528-64-6 | 95% | 100mg |

$303.00 | 2025-02-08 | |

| Aaron | AR019V8G-250mg |

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid |

1041528-64-6 | 95% | 250mg |

$423.00 | 2025-02-08 |

5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid 関連文献

-

1. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1041528-64-6 (5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1041528-64-6)5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):553.0/1107.0